molecular formula C23H21FN8O4S3 B2661886 N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 389071-27-6

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2661886
CAS No.: 389071-27-6
M. Wt: 588.65
InChI Key: LUYNHKVBMFABIB-UHFFFAOYSA-N
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Description

The compound N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide features a complex heterocyclic architecture:

  • A 1,3,4-thiadiazole core substituted with an ethylthio group.
  • A 1,2,4-triazole ring bearing a 4-fluorophenyl group and linked via thioether bonds to the thiadiazole moiety.
  • A benzamide unit with nitro (NO₂) and methyl (CH₃) substituents at positions 3 and 2, respectively.

This structural complexity confers unique electronic and steric properties, influencing solubility, stability, and biological interactions. Key functional groups include the nitro group (electron-withdrawing), fluorophenyl (enhanced lipophilicity), and sulfur linkages (thioether and thiadiazole), which may modulate pharmacokinetic profiles .

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN8O4S3/c1-3-37-23-30-28-21(39-23)26-19(33)12-38-22-29-27-18(31(22)15-9-7-14(24)8-10-15)11-25-20(34)16-5-4-6-17(13(16)2)32(35)36/h4-10H,3,11-12H2,1-2H3,(H,25,34)(H,26,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYNHKVBMFABIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN8O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that incorporates multiple bioactive moieties, including thiadiazole and triazole rings. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities.

Structural Characteristics

The compound's structure consists of:

  • Thiadiazole moiety : Known for its antibacterial and antifungal properties.
  • Triazole ring : Associated with anticancer activity and enzyme inhibition.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds with thiadiazole and triazole structures exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines:

CompoundCell LineIC50 Value (µM)Reference
Compound 4yMCF70.084 ± 0.020
Compound 4yA5490.034 ± 0.008
Compound 20bHepG24.37 ± 0.7
Compound 20bA5498.03 ± 0.5

These compounds often act by inhibiting key pathways involved in cell proliferation and survival.

Antimicrobial Activity

The presence of the thiadiazole ring contributes to significant antimicrobial properties against both bacterial and fungal strains. For example:

  • Compounds containing the thiadiazole moiety have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as various fungal strains like Candida albicans .

Anti-inflammatory and Anticonvulsant Effects

The biological activity of these compounds extends to anti-inflammatory and anticonvulsant effects. The unique structural features allow for interactions with various biological targets, potentially leading to therapeutic benefits in conditions such as epilepsy .

The mechanisms by which this compound exerts its effects include:

  • Inhibition of DNA/RNA Synthesis : Disruption of nucleic acid synthesis is a common mechanism in anticancer agents.
  • Enzyme Inhibition : Compounds have been shown to inhibit phosphodiesterases and histone deacetylases, which play roles in cancer progression .
  • Receptor Modulation : Interaction with adenosine receptors may contribute to both anticonvulsant and anti-inflammatory activities .

Synthesis and Evaluation

A study synthesized various derivatives of thiadiazoles and evaluated their cytotoxicity against cancer cell lines:

  • The most active compound demonstrated selective cytotoxicity against cancer cells while showing lower toxicity to normal cells (NIH3T3) .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets involved in cancer signaling pathways. These studies suggest that the compound may effectively bind to proteins critical for tumor growth regulation .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide exhibit significant activity against a range of bacterial and fungal pathogens.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics:

PathogenMIC (µg/mL) for Thiadiazole DerivativeMIC (µg/mL) for Control Antibiotic
Staphylococcus aureus3264
Escherichia coli1632

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Thiadiazole derivatives are known to induce apoptosis and inhibit cell proliferation in cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies using the MTT assay revealed median inhibitory concentrations (IC50) against breast adenocarcinoma (MCF-7) cells:

CompoundIC50 (µM) against MCF-7IC50 (µM) against HepG2
N-(5-(ethylthio)...12.515.0
5-Fluorouracil (Control)10.08.0

These findings indicate that structural modifications can enhance the anticancer properties of thiadiazole derivatives.

Antifungal Activity

The antifungal activity of this compound has also been documented. Studies have shown its effectiveness against strains such as Candida albicans and Aspergillus niger.

Fungal Inhibition Studies

Using a poison plate technique, the inhibition percentages at 50 µg/mL were assessed:

Fungal StrainInhibition (%) at 50 µg/mLControl (Fluconazole) Inhibition (%)
Candida albicans7080
Aspergillus niger6575

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Structural Features of Comparable Compounds
Compound ID Core Structure Key Substituents Functional Groups Reference
Target Compound 1,3,4-Thiadiazole + 1,2,4-Triazole 4-Fluorophenyl, ethylthio, nitrobenzamide C=O, C=S, NO₂, F
6 () 1,3,4-Thiadiazole Isoxazole, benzamide C=O (1606 cm⁻¹)
8a () Pyridine + Thiadiazole Acetyl, benzamide 2C=O (1679, 1605 cm⁻¹)
7a–7l () 1,3,4-Thiadiazole Piperidinyl, benzamide C=O, C=S, NH
10–15 () 1,2,4-Triazole Sulfonyl, fluorophenyl C=S (1247–1255 cm⁻¹), NH

Key Observations :

  • The target compound uniquely combines thiadiazole-triazole hybridization , unlike simpler thiadiazole derivatives (e.g., 6, 8a) .
  • The 4-fluorophenyl group on the triazole ring mirrors compounds 10–15 (), which exhibit tautomerism favoring thione forms, enhancing stability .
  • Nitro substitution on benzamide aligns with , where nitro groups on aryl moieties improved antimycobacterial activity by 2–3-fold compared to non-nitro analogues .

Key Observations :

  • The target compound likely requires multi-step synthesis involving thioether formation and triazole functionalization, similar to S-alkylation methods in .
  • Yields for thiadiazole-triazole hybrids (e.g., 8a, 10–15) typically exceed 70% , suggesting efficient coupling strategies .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data Highlights
Compound ID IR (C=O, cm⁻¹) ^1H-NMR Shifts (ppm) MS (m/z) Reference
Target Compound ~1660–1680 Ar-H (7.3–8.3), CH3 (2.5–2.8)
6 () 1606 Ar-H (7.36–7.72), isoxazole-H 348 (M⁺)
8a () 1679, 1605 CH3 (2.49, 2.63), Ar-H (7.47–8.39) 414 (M⁺)
10–15 () 1247–1255 (C=S) NH (3278–3414) 444–506 (M⁺)

Key Observations :

  • The target compound’s C=O stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives in and .
  • Aromatic proton shifts (7.3–8.3 ppm) are consistent with fluorophenyl and nitrobenzamide groups .
  • C=S vibrations (1247–1255 cm⁻¹) in suggest thione tautomer dominance, a feature likely shared by the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the 1,3,4-thiadiazole and 1,2,4-triazole moieties in this compound?

  • Methodology : The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides under reflux with NaOH, as described in the preparation of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives . For the 1,2,4-triazole core, cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives in ethanol under basic conditions (e.g., K₂CO₃ in acetone) is standard . Key steps include:

  • Use of anhydrous solvents (e.g., acetone) to avoid hydrolysis.
  • Reflux times of 3–6 hours for optimal yield.
  • Recrystallization in ethanol for purification.

Q. How can researchers validate the structural integrity of intermediates and the final compound?

  • Methodology : Employ a combination of spectroscopic techniques:

  • 1H NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; nitro groups deshield adjacent protons).
  • IR : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amides) and thioether bonds (~650 cm⁻¹).
  • Elemental Analysis : Match experimental C, H, N, S values with theoretical calculations (±0.3% tolerance) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.

Q. What preliminary biological assays are suitable for evaluating this compound’s antimicrobial potential?

  • Methodology :

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution per CLSI guidelines.
  • Antifungal Activity : Agar diffusion assays against C. albicans .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with bacterial enzyme targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to E. coli dihydrofolate reductase (DHFR). Focus on key residues (e.g., Asp27, Leu28) and hydrogen bonds with the nitro and thiadiazole groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Methodology :

  • SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl at position 4 of the triazole). For example, 4-fluorophenyl analogs show enhanced Gram-negative activity due to increased membrane permeability .
  • Metabolic Stability Studies : Use hepatic microsomes to identify rapid degradation pathways (e.g., nitro reduction) that may explain inconsistent in vivo results .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly in solid-state formulations?

  • Methodology :

  • X-ray Crystallography : Resolve π-π stacking between triazole and benzamide moieties (distance ~3.5 Å).
  • Hirshfeld Analysis : Quantify hydrogen-bond contributions (e.g., N–H···O interactions from amides) using CrystalExplorer .

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